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Compound of Interest

Compound Name: 3-(1-Hydroxypropyl)phenol

CAS No.: 55789-02-1

Cat. No.: B2574496 Get Quote

Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-(1-
Hydroxypropyl)phenol (CAS: 55789-02-1), a secondary alcohol derivative of phenol often

utilized as a pharmaceutical intermediate and a model compound for lignin degradation

studies.[1] The primary synthetic pathway selected is the chemoselective reduction of 3'-

hydroxypropiophenone using sodium borohydride (

).[1] This route is prioritized for its atom economy, operational simplicity, and high yield
compared to Grignard-based approaches.[1]

Part 1: Chemical Identity & Strategic Analysis[1]
Chemical Profile
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Property Specification

IUPAC Name 3-(1-Hydroxypropyl)phenol

Common Synonyms -Ethyl-3-hydroxybenzenemethanol; 1-(3-

Hydroxyphenyl)propan-1-ol

CAS Number 55789-02-1

Molecular Formula

Molecular Weight 152.19 g/mol

Structure Description
Phenol ring substituted at the meta position with

a 1-hydroxypropyl group.[1][2][3][4][5][6]

Key Functional Groups

Phenolic hydroxyl (

), Secondary aliphatic hydroxyl (

)

Retrosynthetic Analysis
To ensure high purity and scalability, we employ a Functional Group Interconversion (FGI)

strategy.[1] The target molecule contains a secondary alcohol at the benzylic position.[1] The

most reliable precursor is the corresponding ketone.[1]

Target: 3-(1-Hydroxypropyl)phenol[1][2]

Precursor: 3'-Hydroxypropiophenone[1]

Disconnection: Reduction of the carbonyl group (

).[1]

Rationale:

Selectivity:
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reduces ketones to secondary alcohols without affecting the aromatic ring or the phenolic
proton (though it may deprotonate the phenol initially, it regenerates upon workup).[1]

Availability: 3'-Hydroxypropiophenone is a commercially available, stable solid.[1]

Safety: Avoids the use of pyrophoric Grignard reagents required for the alternative aldehyde

alkylation route.[1]

Figure 1: Retrosynthetic analysis prioritizing the ketone reduction pathway.

Target: 3-(1-Hydroxypropyl)phenol

Precursor: 3'-Hydroxypropiophenone

Reduction (FGI)
NaBH4, MeOH

Starting Material: Phenol + Propionyl Chloride

Fries Rearrangement
or Friedel-Crafts

Click to download full resolution via product page

[1]
Part 2: Experimental Protocol (Synthesis)
Reagents and Materials

Substrate: 3'-Hydroxypropiophenone (10 mmol, 1.50 g)

Reducing Agent: Sodium Borohydride (

) (15 mmol, 0.57 g) – Use 1.5 equivalents to account for phenolic deprotonation.[1]

Solvent: Methanol (anhydrous preferred, 30 mL)
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Quenching: 1M Hydrochloric Acid (HCl), Saturated Ammonium Chloride (

)

Extraction: Ethyl Acetate (EtOAc), Brine[1]

Step-by-Step Methodology
Phase 1: Reaction Setup

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50

g of 3'-hydroxypropiophenone in 30 mL of methanol.

Cooling: Place the flask in an ice-water bath (

). Expert Insight: Cooling controls the exothermic nature of hydride addition and minimizes
side reactions.[1]

Addition: Add

portion-wise over 10 minutes.

Observation: Vigorous bubbling (

gas evolution) will occur.[1] Ensure the system is vented (e.g., nitrogen balloon or open
septum needle).[1]

Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at room

temperature for 2 hours. Monitor via TLC (Mobile phase: 40% EtOAc in Hexanes).

Phase 2: Workup and Isolation

Quenching: Cool the flask back to

. Slowly add 10 mL of water, followed by dropwise addition of 1M HCl until pH ~5-6.

Mechanism:[1][6][7][8] This destroys excess borohydride and protonates the phenoxide

and alkoxide intermediates.[1]
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Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to

remove the bulk of methanol.[1]

Extraction: Dilute the aqueous residue with 20 mL water and extract with EtOAc (

mL).

Washing: Combine organic layers and wash with brine (20 mL).

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to yield a crude oil or low-melting solid.

Figure 2: Operational workflow for the reduction of 3'-hydroxypropiophenone.

Dissolve Ketone in MeOH
(0°C)

Add NaBH4 Portion-wise
(Exothermic H2 release)

Stir RT (2 hrs)
Monitor TLC

Quench (H2O/HCl)
Remove MeOH

Extract (EtOAc) & Dry
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Click to download full resolution via product page

Part 3: Purification & Characterization[1]
Purification Strategy
The crude product is often sufficiently pure (>95%) for many applications.[1] However, for

pharmaceutical standards:

Flash Column Chromatography: Silica gel (230-400 mesh).[1]

Eluent: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.

Rf Value: The product is more polar than the starting ketone.[1] (Ketone Rf ~0.6, Product Rf

~0.3 in 1:1 Hex:EtOAc).

Characterization Data (Self-Validating)
1. Proton NMR (

NMR, 400 MHz,

) The spectrum must confirm the loss of the carbonyl and the appearance of the benzylic
methine proton.[1]
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Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Logic

9.25 Singlet (br) 1H Ar-OH

Phenolic proton;

exchangeable

with

.[1]

7.05 Triplet 1H Ar-H (C5)

Meta-coupling

creates the

pseudo-triplet

pattern.[1]

6.75 - 6.60 Multiplet 3H Ar-H (C2,4,6)

Ortho/Para

protons shielded

by the OH group.

[1]

5.05 Doublet 1H Aliphatic-OH

Coupling to the

adjacent CH

(visible in

DMSO).[1]

4.35 Quartet/Multiplet 1H CH-OH

Benzylic proton;

diagnostic shift

for reduction

success.[1]

1.60 - 1.50 Multiplet 2H -CH2-

Methylene group

of the propyl

chain.[1]

0.80 Triplet 3H -CH3
Terminal methyl

group.[1]

2. Infrared Spectroscopy (FT-IR)

3300-3400 cm⁻¹: Broad, strong band (O-H stretch).[1] Note: You will see overlapping bands

for Phenolic and Aliphatic OH.[1]
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Absence of ~1680 cm⁻¹: Disappearance of the ketone Carbonyl (

) stretch is the primary indicator of reaction completion.[1]

3. Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Negative Mode).[1]

m/z: 151.1

(Deprotonated molecular ion).[1]

Part 4: Safety & Handling
Phenol Moiety: Like all phenols, this compound is potentially corrosive to skin and eyes.[1]

Wear nitrile gloves and safety goggles.[1]

Sodium Borohydride: Water-reactive.[1] Releases flammable hydrogen gas upon contact

with acid or moisture.[1] Perform quenching in a fume hood away from ignition sources.[1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the

benzylic alcohol to the ketone over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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